N'-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
N'-(4-Fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound characterized by its ethanediamide backbone, which is substituted with a 4-fluorophenyl group and a branched ethyl chain. This chain incorporates a tetrahydroisoquinoline moiety and a thiophene ring.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c24-19-5-7-20(8-6-19)26-23(29)22(28)25-13-21(18-10-12-30-15-18)27-11-9-16-3-1-2-4-17(16)14-27/h1-8,10,12,15,21H,9,11,13-14H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKODGGDRFIMNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key Comparisons:
N'-(2,4-Difluorophenyl)-N-[2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-(Thiophen-3-yl)ethyl]Ethanediamide (CAS 955257-15-5) Structural Difference: The 2,4-difluorophenyl substituent replaces the 4-fluorophenyl group. Implications: Additional fluorine atoms may enhance lipophilicity and metabolic stability but could alter receptor binding affinity due to increased electron-withdrawing effects . Synthesis: Both compounds likely share similar synthetic routes, involving condensation of ethanediamide precursors with substituted phenyl and heterocyclic amines.
N-(4-Chloro-3-Fluorophenyl)-N'-[(1S)-1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl]Ethanediamide Structural Difference: Chlorine substitution at the phenyl ring’s 4-position and a tetrahydroisoquinolin-1-ylmethyl group instead of the thiophene-containing ethyl chain. Implications: Chlorine’s larger atomic radius and stronger electron-withdrawing effect may reduce solubility compared to the fluorine-substituted analogue. The stereochemistry (1S configuration) could influence chiral recognition in biological systems .
Heterocyclic Modifications
Example : N-{2-[2-(4-Fluorophenyl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-yl]ethyl}-N′-(4-Methoxyphenyl)Ethanediamide
- Structural Difference: Replaces the tetrahydroisoquinoline-thiophene unit with a thiazolo-triazole ring and a 4-methoxyphenyl group.
- Implications: The thiazolo-triazole core may enhance π-π stacking interactions in protein binding pockets.
Data Table: Structural and Functional Comparison
Functional Group Impact on Bioactivity
- Fluorine Substitution : Fluorine at the phenyl para-position balances electron-withdrawing effects and lipophilicity, optimizing blood-brain barrier penetration for CNS targets.
- Thiophene vs. Thiazole : Thiophene’s sulfur atom may engage in hydrophobic interactions, while thiazole’s nitrogen could participate in hydrogen bonding .
- Tetrahydroisoquinoline vs. Triazole: Tetrahydroisoquinoline’s rigidity favors receptor binding, whereas triazoles offer metabolic resistance .
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